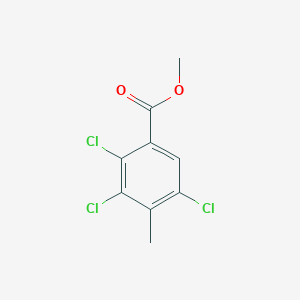

Methyl 2,3,5-trichloro-4-methylbenzoate

Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Chemical Sciences

Halogenated benzoate esters are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms, a carboxylate ester group, and other potential substituents. The presence of halogens on the aromatic ring can significantly influence the molecule's physical, chemical, and biological properties. These compounds are often explored for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The study of polychlorinated aromatic compounds, a broader category that includes Methyl 2,3,5-trichloro-4-methylbenzoate, is also driven by environmental interest, as some of these substances can be persistent environmental pollutants. nih.gov The investigation into the behavior and properties of such compounds is crucial for both synthetic chemistry and environmental science.

Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the general interest in halogenated aromatics, the research landscape for this compound is notably sparse. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant knowledge gap regarding its synthesis, spectroscopic characterization, and reactivity. While commercial suppliers list the compound, indicating its synthesis is achievable, detailed academic studies or patents specifically describing its preparation and properties are not readily found. cymitquimica.com This lack of information presents both a challenge and an opportunity for new research in the field. The majority of available data pertains to related, but structurally distinct, compounds such as methyl benzoate, methyl 4-methylbenzoate, and other chlorinated or polychlorinated analogues. nih.govresearchgate.netnih.gov

Aims and Scope of Academic Inquiry into this compound

Given the current knowledge gaps, academic inquiry into this compound would logically aim to:

Develop and document a reliable and scalable synthetic route to the compound.

Perform comprehensive spectroscopic analysis to fully characterize its molecular structure.

Investigate its fundamental chemical reactivity, exploring potential transformations and applications as a chemical intermediate.

Evaluate its physicochemical properties to understand its behavior in various environments.

The scope of such research would be foundational, providing the necessary data to enable further exploration of this compound in various scientific disciplines.

Chemical and Physical Properties

The available information on the specific physical and chemical properties of this compound is limited. The data is primarily sourced from commercial suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇Cl₃O₂ | - |

| Molecular Weight | 253.51 g/mol | cymitquimica.com |

| CAS Number | 89978-34-7 | cymitquimica.com |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Purity | 98% | cymitquimica.com |

Synthesis and Elucidation of Structure

Detailed, peer-reviewed synthesis and structural elucidation data for this compound are not currently available in the public domain. However, based on general principles of organic chemistry, potential synthetic pathways and methods for structural analysis can be proposed.

Hypothetical Synthetic Approaches

A plausible method for the synthesis of this compound would be the esterification of 2,3,5-trichloro-4-methylbenzoic acid with methanol (B129727). This reaction is typically acid-catalyzed.

Alternatively, the compound could potentially be synthesized via the chlorination of a suitable precursor, such as methyl 4-methylbenzoate. This would involve the selective addition of three chlorine atoms to the aromatic ring, a process that would require careful control of reaction conditions to achieve the desired isomer. A patent for the preparation of a related compound, 3,5-dichloro-4-methylbenzoic acid, involves the chlorination of a tert-butyl p-methylbenzoate precursor. google.com

Spectroscopic Analysis (Hypothetical)

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | A singlet for the methyl group on the ring, a singlet for the methyl ester group, and a singlet for the aromatic proton. |

| ¹³C NMR | Signals for the methyl carbons, the aromatic carbons (including those bonded to chlorine and the methyl group), the ester carbonyl carbon, and the quaternary aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of three chlorine atoms. A mass spectrum for the related compound methyl 3,5-dichloro-4-methylbenzoate has been reported. researchgate.net |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-H stretches of the methyl groups, and aromatic C-Cl bonds. |

Properties

IUPAC Name |

methyl 2,3,5-trichloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQUYAWRQYGEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of Methyl 2,3,5 Trichloro 4 Methylbenzoate

Established and Emerging Methodologies for Direct Synthesis

The synthesis of Methyl 2,3,5-trichloro-4-methylbenzoate can be approached through two primary strategies: the direct, regioselective chlorination of a suitable precursor and the multi-step process involving the synthesis of the corresponding carboxylic acid followed by esterification.

Regioselective Chlorination of Methyl 4-Methylbenzoate Derivatives

The direct chlorination of methyl 4-methylbenzoate (also known as methyl p-toluate) is a common method for producing various chlorinated derivatives. google.comnih.gov The key to synthesizing the desired 2,3,5-trichloro isomer lies in the careful control of reaction conditions and the use of appropriate catalysts to direct the chlorination to specific positions on the aromatic ring.

Aromatic compounds like methyl 4-methylbenzoate are typically chlorinated at atmospheric pressure using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com To ensure that chlorination occurs on the benzene (B151609) nucleus rather than the side-chain methyl group, the reaction is generally carried out in the dark or by excluding light. googleapis.com

The reaction proceeds stepwise, with the formation of mono-, di-, and trichlorinated products. During the chlorination of methyl 4-methylbenzoate, a sequence of isomers is formed. google.com An analysis of the reaction mixture over time reveals the progression from the starting material to the final trichlorinated product. google.com

Table 1: Intermediates in the Chlorination of Methyl 4-Methylbenzoate

| Compound ID | Chemical Name |

|---|---|

| M4MB | Methyl 4-methylbenzoate |

| I | Methyl 3-chloro-4-methylbenzoate |

| II | Methyl 3,5-dichloro-4-methylbenzoate |

| III | Methyl 2,5-dichloro-4-methylbenzoate |

| IV | Methyl 2,3-dichloro-4-methylbenzoate |

| V | This compound |

This table is based on the intermediates identified in a patented chlorination process. google.com

Initially, methyl 3-chloro-4-methylbenzoate is the major product. As the reaction continues, dichlorinated species such as methyl 3,5-dichloro-4-methylbenzoate and methyl 2,5-dichloro-4-methylbenzoate begin to form. google.comnih.gov The desired product, this compound, is typically one of the last major products to form in significant quantities. google.com

Esterification and Functional Group Interconversion Routes

An alternative synthetic route involves the preparation of the corresponding carboxylic acid, 2,3,5-trichloro-4-methylbenzoic acid, followed by its esterification. This method can sometimes offer better control over the final product's purity.

One approach begins with the chlorination of 4-methylbenzoic acid (p-toluic acid) or its acid chloride derivative. stackexchange.com For instance, the nuclear chlorination of 4-methylbenzoyl chloride in the presence of ferric chloride yields a mixture of chlorinated acid chlorides. stackexchange.com These can then be separated and the desired 2,3,5-trichloro-4-methylbenzoyl chloride can be isolated and subsequently esterified with methanol (B129727) to produce this compound.

The esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid and driven to completion by refluxing for several hours. uomustansiriyah.edu.iq Another modern approach for direct esterification utilizes reagents like titanium tetrachloride (TiCl₄) which can facilitate the reaction between a carboxylic acid and an alcohol under mild, room-temperature conditions. nih.gov

A related strategy involves the preparation of 3,5-dichloro-4-methylbenzoic acid from p-toluic acid, which is then subjected to further chlorination and esterification. google.com The synthesis of 3,5-dichloro-4-methylbenzoic acid can be achieved by esterifying p-methylbenzoic acid with tert-butyl alcohol, followed by chlorination and subsequent hydrolysis of the ester. google.com

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of unwanted by-products. Key parameters that are often adjusted include temperature, catalyst choice and concentration, and reaction time. jopcr.com

In the direct chlorination of methyl 4-methylbenzoate, temperature control is critical. Initially, the reaction may be kept at a lower temperature (e.g., below 40°C) to control the initial exothermic reaction. google.com As the reaction progresses and the mixture becomes more solid due to the formation of chlorinated products, the temperature may need to be increased (e.g., to 60°C) to maintain a stirrable slurry. google.com However, temperatures above a certain threshold (e.g., 140°C) can lead to an increase in high-boiling point impurities and side reactions, such as chlorination on the side-chain methyl group. google.com

The choice of catalyst and co-catalyst can also significantly impact the reaction. While Lewis acids like FeCl₃ are commonly used, the addition of a co-catalyst like iodine can enhance the process. google.com The efficiency of chlorination is a paramount factor; controlling the rate of chlorine gas addition can influence the product distribution. google.com For instance, a slower reaction rate might be employed to favor the formation of the desired isomer. google.com

Route optimization studies aim to improve the efficiency of each step, particularly focusing on cyclization and esterification stages to achieve better yields and reduce by-products. jopcr.com

Characterization of Synthetic Intermediates and By-products

The synthesis of this compound via direct chlorination is accompanied by the formation of several intermediates and by-products. The identification of these compounds is essential for monitoring reaction progress and ensuring the purity of the final product.

As outlined in section 2.1.1, the primary intermediates are the less-chlorinated derivatives of methyl 4-methylbenzoate. google.com

Table 2: Chlorination Products of Methyl 4-Methylbenzoate

| Compound | Name |

|---|---|

| Methyl 3-chloro-4-methylbenzoate | Monochloro- intermediate |

| Methyl 3,5-dichloro-4-methylbenzoate | Dichloro- intermediate |

| Methyl 2,5-dichloro-4-methylbenzoate | Dichloro- intermediate |

| Methyl 2,3-dichloro-4-methylbenzoate | Dichloro- intermediate |

| This compound | Target Product |

This table summarizes the main chlorinated species formed during the synthesis. google.com

Besides these nuclear chlorination products, side-chain chlorinated by-products can also be formed, particularly if the reaction is carried out under UV light or at high temperatures. google.comgoogle.com An example of a side-chain chlorinated product is methyl 4-(chloromethyl)benzoate. google.comtcichemicals.com The presence of such impurities can complicate the purification process. Gas chromatography (GC) is a common analytical technique used to monitor the distribution of these products throughout the reaction. google.com

Derivatization Reactions and Structural Modifications of this compound

Chlorinated aromatic compounds, including this compound, are valuable chemical intermediates. google.com They serve as building blocks for the synthesis of more complex molecules, particularly in the fields of agricultural chemicals and pharmaceuticals. google.com

The ester functional group in this compound can undergo various transformations. For example, it can be hydrolyzed back to the corresponding carboxylic acid, 2,3,5-trichloro-4-methylbenzoic acid, by treatment with a base like sodium hydroxide. wikipedia.org This acid can then be converted into other derivatives, such as amides, by reacting it with an appropriate amine. sciencemadness.org

Advanced Analytical Characterization and Detection of Methyl 2,3,5 Trichloro 4 Methylbenzoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise structure of Methyl 2,3,5-trichloro-4-methylbenzoate can be determined through a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide key information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons and the aromatic ring proton. The chemical shift and coupling patterns of these protons are influenced by the surrounding chloro and methyl substituents.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the chlorine atoms.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound by providing a highly accurate mass measurement. The molecular weight of this compound is 253.51 g/mol . cymitquimica.com

Tandem Mass Spectrometry (MS/MS) would be employed to gain structural information through fragmentation analysis. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be produced. This pattern would reveal the loss of specific fragments, such as the methoxy (B1213986) group or chlorine atoms, helping to confirm the connectivity of the molecule. The NIST WebBook provides mass spectral data for a related compound, methyl 2,3,6-trichlorobenzoate, which shows a complex fragmentation pattern due to the presence of multiple chlorine isotopes. nist.govnist.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, C-Cl stretching, and various aromatic C-H and C=C vibrations. Studies on similar molecules like methyl 2,5-dichlorobenzoate (B1240473) have utilized FT-IR to identify these characteristic vibrational modes. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the vibrations of the aromatic ring and the C-Cl bonds. ijtsrd.comresearchgate.net

Detailed experimental IR and Raman spectra specifically for this compound are not widely published. However, data for related compounds such as methyl 4-methylbenzoate is available and can serve as a reference. chemicalbook.comchemicalbook.com

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule and is influenced by the extent of conjugation. The aromatic ring in this compound will give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are affected by the substitution pattern on the benzene (B151609) ring. While specific UV-Vis data for the title compound is not readily found, related compounds like methylparaben exhibit distinct UV absorption profiles. nist.gov Experimental UV-Vis spectra for other chlorinated aromatic compounds have been reported and analyzed using theoretical methods. researchgate.net

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods that would be employed.

Gas Chromatography (GC): Due to its volatility, GC coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be an effective method. The choice of the stationary phase of the GC column is critical for achieving good separation from other components. Kovats retention indices for related compounds like methyl 4-methylbenzoate are available and can aid in method development. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common approach for the separation of aromatic esters. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve the desired retention and resolution. A UV detector set at a wavelength of maximum absorbance for the compound would be used for quantification.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., ECD, FID, MS)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is typically performed on a low-polarity capillary column.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for confirmation. cromlab-instruments.es The mass spectrometer provides structural information, enabling unambiguous identification based on the compound's mass spectrum and fragmentation pattern. For chlorinated compounds, the isotopic pattern of chlorine provides a distinctive signature. acs.org Methods often use a capillary column such as an HP-5MS or equivalent (a non-polar 5% diphenyl/95% dimethyl polysiloxane phase) with a temperature-programmed oven to ensure good separation. cromlab-instruments.esnih.gov Helium is commonly used as the carrier gas. nih.gov

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level quantification of this compound. researchgate.net It is frequently used in environmental monitoring for organochlorine pesticides. cromlab-instruments.es While extremely sensitive, it is not as selective as a mass spectrometer and should be used in conjunction with a confirmatory technique like GC-MS.

Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a robust and general-purpose detector for organic compounds. While it provides excellent quantitative data, it is less sensitive to halogenated compounds compared to the ECD and offers no structural information like an MS. wiley-vch.de It is suitable for analyses where the concentration of the target compound is high and the sample matrix is relatively clean.

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Column | HP-5MS, DB-5, TG-5SilMS (30 m x 0.25 mm, 0.25 µm) | Non-polar phase suitable for separating a wide range of semi-volatile organic compounds. cromlab-instruments.esnih.gov |

| Carrier Gas | Helium at 1-2 mL/min | Inert and provides good chromatographic efficiency. nih.gov |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, suitable for trace analysis. cromlab-instruments.es |

| Oven Program | Initial temp 60-80°C, ramp at 10-20°C/min to 280-300°C | Temperature programming is essential for eluting semi-volatile compounds in a reasonable time with good peak shape. nih.govwiley-vch.de |

| Detector | MS, ECD, FID | MS for confirmation, ECD for high sensitivity to halogens, FID for general quantification. cromlab-instruments.esgcms.cz |

Liquid Chromatography (LC) Coupled with High-Sensitivity Detectors (e.g., UV, DAD, MS)

Liquid chromatography is a powerful alternative to GC, particularly for less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is the most common approach.

Liquid Chromatography with UV or Diode-Array Detector (LC-UV/DAD): The aromatic ring in this compound acts as a chromophore, allowing for detection by UV or DAD. wur.nl A DAD detector offers the advantage of acquiring the full UV spectrum for each peak, which aids in peak purity assessment and identification. shimadzu.com Separations are typically achieved on C18 or Phenyl-Hexyl columns using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. researchgate.netmac-mod.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with a mass spectrometer provides the highest degree of selectivity and sensitivity, making it the preferred method for complex matrices. rsc.org Electrospray ionization (ESI) is a common interface. LC-MS/MS (tandem mass spectrometry) further enhances selectivity and is used for trace quantification in challenging samples like environmental or biological matrices. nih.govshimadzu.com

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 150 mm x 2.1 mm, 3.5 µm) | C18 is a versatile, non-polar stationary phase. Phenyl-Hexyl can offer alternative selectivity for aromatic compounds. mac-mod.comekb.eg |

| Mobile Phase | A: Water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) B: Acetonitrile or Methanol | Gradient elution is typically used to separate compounds with varying polarities. Additives improve peak shape and ionization efficiency for MS. nih.gov |

| Flow Rate | 0.2 - 0.7 mL/min | Dependent on column dimensions. wur.nl |

| Detector | DAD (e.g., 210-280 nm), MS, MS/MS | DAD provides spectral data for identification. MS and MS/MS offer definitive confirmation and high sensitivity. wur.nlshimadzu.com |

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is critical to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.

Solid-Phase Extraction (SPE): SPE is a highly selective technique used to isolate analytes from a liquid sample. chromatographyonline.com For a compound like this compound, a reversed-phase sorbent like C18 is effective. nih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. nih.govethernet.edu.et This technique is efficient, can be automated, and significantly reduces solvent consumption compared to traditional methods. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method is applicable to a wide range of analytes, including chlorinated benzoates. quechers.eucore.ac.uk The procedure involves an initial extraction of the sample with acetonitrile, followed by a salting-out step (e.g., using magnesium sulfate (B86663) and sodium acetate) to induce phase separation. quechers.eucore.ac.uk A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a small amount of sorbent (like PSA to remove organic acids or C18 to remove fats) to clean the extract before analysis by GC or LC. core.ac.ukrestek.com

| Technique | Principle | Primary Application | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid phase. | Isolating analytes from liquid samples (e.g., water, beverages). nih.gov | High selectivity, high recovery, easily automated, reduced solvent use. chromatographyonline.com |

| QuEChERS | Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. | Multi-residue analysis in complex matrices like food and soil. quechers.eu | Fast, simple, low solvent and material cost, high throughput. restek.comnih.gov |

Method Validation and Performance Metrics in Analytical Research

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. ekb.eg Method validation is a requirement for quality control in regulated laboratories and is a cornerstone of sound scientific research. Key performance metrics are established during this process. semanticscholar.orgbohrium.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ekb.eg In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a spiked matrix or certified reference material) and calculating the percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.995 |

| Accuracy (% Recovery) | Agreement between measured and true value. | 70-120% (can vary by matrix and concentration). core.ac.uk |

| Precision (% RSD) | Agreement between repeated measurements. | ≤ 20% (can vary by matrix and concentration). nih.gov |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of ~3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of ~10:1. ekb.eg |

Environmental Fate and Biogeochemical Transformations of Methyl 2,3,5 Trichloro 4 Methylbenzoate

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound through non-biological processes, primarily driven by physical factors such as light and water.

Photodegradation, the breakdown of molecules by light, is a significant abiotic pathway for many aromatic compounds. For chlorinated benzoic acid derivatives, photodegradation can proceed through several mechanisms. A primary mechanism is dehalogenation, where the carbon-chlorine bond is cleaved. This process is often facilitated by UV radiation, which can provide the energy to break the relatively weak C-Cl bond researchgate.net. The dechlorination of chlorobenzoic acids has been observed to occur readily under UV light exposure researchgate.net.

Another critical photodegradation process is the cleavage of the aromatic ring itself, which can lead to the mineralization of the compound into simpler inorganic substances like carbon dioxide researchgate.net. Studies on chlorobenzoic acids have shown that upon irradiation, especially in the presence of a photocatalyst like titanium dioxide (TiO2), the aromatic ring can be opened, leading to the formation of intermediates such as formate (B1220265) and bicarbonate, which are then further oxidized to CO2 researchgate.net. The presence of dissolved oxygen can influence the photodegradation rates and pathways of chlorinated hydrocarbons, sometimes acting as an "inner filter" that reduces UV light intensity but also participating in the formation of reactive oxygen species that can enhance degradation nih.gov. While direct studies on Methyl 2,3,5-trichloro-4-methylbenzoate are limited, the principles governing the photodegradation of other chlorinated aromatic compounds suggest that it would be susceptible to similar photolytic cleavage of both the C-Cl bonds and the aromatic ring.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, the ester linkage is a primary site for hydrolytic attack. This reaction, which can be catalyzed by either acids or bases, results in the cleavage of the ester into its constituent carboxylic acid and alcohol libretexts.org.

Biotic Degradation Mechanisms and Microbial Metabolism

The transformation of organic compounds by microorganisms is a cornerstone of biogeochemical cycles. A diverse array of bacteria and fungi have evolved enzymatic machinery to break down complex aromatic molecules, including halogenated compounds like this compound.

Under aerobic conditions, microorganisms utilize oxygen as a terminal electron acceptor during the degradation of organic compounds. The aerobic biodegradation of chlorinated benzoates is well-documented and typically initiated by oxygenase enzymes arizona.edueurochlor.org. These enzymes incorporate one or both atoms of molecular oxygen into the aromatic ring, making it more susceptible to cleavage.

For chloro- and methyl-substituted benzoic acids, bacterial strains such as Pseudomonas sp. have demonstrated the ability to utilize these compounds as a sole source of carbon and energy nih.gov. The degradation pathway often involves the formation of catechols, which are then subject to ring cleavage by dioxygenases ethz.chresearchgate.net. The presence of multiple chlorine substituents can affect the rate and feasibility of degradation. For example, the degradation of 2,3,6-trichlorobenzoic acid has been observed in lake water, with the rate being stimulated by the addition of benzoate (B1203000), a more easily degradable substrate, suggesting a cometabolic process eurochlor.org. The degradation of dichlorotoluenes by Ralstonia sp. strain PS12 proceeds through dichloromethylcatechols, which are then funneled into a chlorocatechol ortho-cleavage pathway wikipedia.org. Given these precedents, it is plausible that the aerobic biodegradation of this compound would proceed via initial hydrolysis of the ester group, followed by dioxygenase-mediated attack on the aromatic ring, leading to the formation of a chlorinated and methylated catechol derivative, which is then further metabolized.

Table 1: Aerobic Bacterial Strains Capable of Degrading Chlorinated and Methylated Benzoates

| Bacterial Strain | Degraded Compound(s) | Key Findings |

| Pseudomonas sp. B13 FR1 SN45P | 3-Chlorobenzoic acid, 4-Chlorobenzoic acid, 4-Methylbenzoic acid | Capable of mineralizing single compounds and mixtures. Conversion proceeds simultaneously for all three compounds. nih.gov |

| Pseudomonas cepacia MB2 | 2-Methylbenzoic acid and other dimethylbenzoates | Utilizes 2-methylbenzoic acid as a sole carbon source. nih.gov |

| Ralstonia sp. PS12 | 2,4-, 2,5-, and 3,4-Dichlorotoluene | Degradation proceeds via dichloromethylcatechols and a chlorocatechol ortho-cleavage pathway. wikipedia.org |

| Activated Sludge | Benzoate, 2-Chlorobenzoate | Adaptation of sludge significantly enhances degradation rates. nih.gov |

In the absence of oxygen, anaerobic microorganisms employ alternative electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide. The anaerobic degradation of chlorinated aromatic compounds often involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom arizona.edueurochlor.org. This process is a key initial step that can make the molecule less toxic and more amenable to subsequent degradation.

The anaerobic degradation of chlorinated benzoates has been observed in various environments, including sediments and soils, under denitrifying, sulfate-reducing, and methanogenic conditions arizona.edunih.gov. For instance, denitrifying enrichment cultures have been shown to readily degrade 3- and 4-chlorobenzoate (B1228818) nih.gov. The degradation of benzoate under anaerobic conditions often proceeds through the formation of benzoyl-CoA, which is then reduced and cleaved sigmaaldrich.com. In the case of polychlorinated benzoates, sequential reductive dechlorination can occur, leading to the formation of less chlorinated intermediates that can be more easily mineralized eurochlor.org. A photoheterotrophic bacterium, Rhodopseudomonas palustris, has been isolated that can grow on 3-chlorobenzoate (B1228886) anaerobically in the light nih.gov. It is therefore likely that a key anaerobic biotransformation pathway for this compound would involve an initial reductive dechlorination of one or more of the chlorine atoms from the aromatic ring.

The biodegradation of aromatic compounds is orchestrated by a suite of specialized enzymes. In the context of chlorinated and methylated benzoates, several key enzyme classes have been identified.

Dioxygenases: These are critical for the initial attack on the aromatic ring under aerobic conditions. They catalyze the incorporation of both atoms of molecular oxygen, leading to the formation of dihydrodiols, which are then rearomatized to catechols ethz.chwikipedia.org.

Hydrolytic Dehalogenases: These enzymes catalyze the replacement of a halogen substituent with a hydroxyl group from water. This is an important mechanism for detoxification and can be an initial step in the degradation pathway of some chlorinated aromatic compounds arizona.edueurochlor.org.

Benzoate-CoA Ligase: Under anaerobic conditions, the activation of benzoate to its coenzyme A thioester, benzoyl-CoA, is a crucial first step. This reaction is catalyzed by benzoate-CoA ligase nih.govoup.com. This activation makes the aromatic ring more susceptible to reduction.

Reductive Dehalogenases: These enzymes are key to anaerobic degradation, catalyzing the removal of chlorine atoms and their replacement with hydrogen. This process is often part of a respiratory chain where the chlorinated compound serves as a terminal electron acceptor arizona.edu.

The degradation of a complex molecule like this compound would likely involve a consortium of microorganisms, each contributing specific enzymatic capabilities to achieve complete mineralization.

Table 2: Key Enzymes in the Degradation of (Chlorinated) Benzoates

| Enzyme | Reaction Catalyzed | Role in Degradation |

| Benzoate Dioxygenase | Benzoate + NADH + H+ + O2 → 1,2-dihydroxy-1,2-dihydrobenzoate + NAD+ | Initial aerobic attack on the aromatic ring. ethz.ch |

| Chlorocatechol 1,2-Dioxygenase | Chlorocatechol + O2 → Chloro-cis,cis-muconate | Cleavage of the aromatic ring of chlorinated catechols. wikipedia.org |

| Benzoate-CoA Ligase | Benzoate + ATP + CoA → Benzoyl-CoA + AMP + PPi | Activation of benzoate for anaerobic degradation. nih.govoup.com |

| Reductive Dehalogenase | R-Cl + 2e- + H+ → R-H + Cl- | Removal of chlorine atoms under anaerobic conditions. arizona.edu |

Identification and Characterization of Environmental Metabolites

The biodegradation of this compound is expected to proceed through a series of metabolic steps, primarily mediated by microbial enzymes. While direct studies on this specific compound are limited, the degradation pathway can be inferred from research on structurally similar molecules, such as chlorinated benzenes and substituted benzoates.

The initial step in the microbial catabolism of this compound is likely the hydrolysis of the ester bond by esterase enzymes, yielding methanol (B129727) and the corresponding carboxylic acid, 2,3,5-trichloro-4-methylbenzoic acid . This transformation increases the water solubility of the molecule and makes it more accessible to further enzymatic attack.

Following hydrolysis, the degradation pathway likely resembles that of other chlorinated aromatic compounds. Aerobic degradation by bacteria, particularly Pseudomonas species, often involves dioxygenase enzymes that hydroxylate the aromatic ring. For a compound like 2,3,5-trichloro-4-methylbenzoic acid, this would lead to the formation of a substituted catechol. For instance, studies on the degradation of 1,2,4-trichlorobenzene (B33124) by Pseudomonas sp. have shown the formation of 3,4,6-trichlorocatechol (B154911) as a key intermediate. nih.gov This catechol then undergoes ring cleavage, a critical step in detoxification. The ortho cleavage of 3,4,6-trichlorocatechol yields 2,3,5-trichloromuconate . nih.gov

Alternatively, some microorganisms are capable of oxidizing the methyl group on the aromatic ring. nih.gov This could represent another potential transformation pathway. In anaerobic environments, the degradation process is different. Studies on 4-methylbenzoate have shown that it is first converted to a CoA-thioester, 4-methylbenzoyl-CoA , before the reductive dearomatization of the ring. nih.govresearchgate.net This leads to intermediates such as 4-methylcyclohex-1,5-diene-1-carboxylate and eventually 3-methylglutarate after ring cleavage. nih.govresearchgate.net While this pathway is for a non-chlorinated analogue, it suggests that under anoxic conditions, a reductive pathway might be initiated.

The table below summarizes the potential environmental metabolites of this compound based on pathways documented for analogous compounds.

| Parent Compound | Potential Metabolite | Transformation Process | Analogous Compound Studied | Citation |

| This compound | 2,3,5-trichloro-4-methylbenzoic acid | Ester Hydrolysis | General | |

| 2,3,5-trichloro-4-methylbenzoic acid | Trichlorinated Catechol (e.g., 3,4,6-trichlorocatechol) | Dioxygenation | 1,2,4-Trichlorobenzene | nih.gov |

| Trichlorinated Catechol | 2,3,5-trichloromuconate | Ortho Ring Cleavage | 1,2,4-Trichlorobenzene | nih.gov |

| 2,3,5-trichloro-4-methylbenzoic acid | 4-methylbenzoyl-CoA (analog) | CoA Ligation (Anaerobic) | 4-Methylbenzoate | nih.govresearchgate.net |

Bioremediation Potential and Strategies

Bioremediation leverages biological processes to treat contaminated sites and represents a promising and cost-effective strategy for environments impacted by chlorinated aromatic compounds like this compound. The effectiveness of bioremediation depends on the presence and activity of microorganisms with the appropriate metabolic capabilities. Strategies to enhance this process can be broadly categorized into bioaugmentation, biostimulation, and the use of plant-based systems like phytoremediation.

Bioaugmentation involves the introduction of specific, pre-selected microbial strains or consortia with proven degradative capabilities to a contaminated site. This approach is particularly useful when the indigenous microbial population lacks the ability to degrade a target contaminant or does so too slowly.

For chlorinated benzoates, bacteria from the genus Pseudomonas are frequently identified as effective degraders. Research has demonstrated that Pseudomonas sp. can mineralize various chlorinated benzenes and benzoates. nih.gov For example, genetically modified strains of Pseudomonas have shown the ability to simultaneously degrade mixtures of 3-chlorobenzoic acid and 4-methylbenzoic acid, suggesting that engineered pathways can be highly effective for complex mixtures of substituted aromatics. nih.gov

A bioaugmentation strategy for this compound would involve isolating or developing microbial strains, likely from the Pseudomonas or Bacillus genera, that can use the compound as a carbon source. acs.orgresearchgate.net These selected microorganisms would then be cultured in large quantities and introduced into the contaminated soil or water to accelerate the degradation process. The success of bioaugmentation depends on the ability of the introduced microbes to survive, thrive, and compete with the native microbiota in the target environment.

Biostimulation aims to enhance the degradative activity of the indigenous microbial populations already present at a contaminated site. This is achieved by modifying the environmental conditions to create a more favorable habitat for the relevant microbes. This technique is often less expensive than bioaugmentation and can be highly effective if the necessary microorganisms are already present.

Key biostimulation strategies for enhancing the degradation of chlorinated aromatic compounds include:

Nutrient Addition : The biodegradation of organic pollutants can be limited by the availability of essential nutrients such as nitrogen, phosphorus, and potassium. Supplementing the contaminated medium with these nutrients can stimulate microbial growth and metabolic activity.

Electron Acceptor/Donor Addition : For aerobic degradation, ensuring an adequate supply of oxygen through sparging or the addition of oxygen-releasing compounds is critical. For anaerobic degradation, the addition of suitable electron donors may be necessary to facilitate reductive dechlorination.

pH Adjustment : Microbial enzymes function optimally within a specific pH range. Adjusting the pH of the soil or water to a neutral or slightly alkaline range can enhance the activity of many degrading bacteria.

The successful application of biostimulation requires a thorough characterization of the site's geochemistry and microbial community to determine the specific limiting factors that need to be addressed.

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. battelle.org For organic pollutants like chlorinated benzoates, rhizoremediation—a specific type of phytoremediation—is particularly relevant. Rhizoremediation relies on the synergistic relationship between plants and the microorganisms in their root zone (the rhizosphere). nih.gov

Plants release exudates (sugars, amino acids, and other organic compounds) from their roots, which serve as a source of carbon and energy for a diverse community of soil microbes. nih.gov This can stimulate the growth and metabolic activity of bacteria capable of degrading contaminants. Several mechanisms are involved:

Rhizodegradation : Enhanced breakdown of contaminants in the soil by rhizosphere microorganisms.

Phytodegradation : The uptake of contaminants by the plant and subsequent breakdown by metabolic enzymes within the plant tissues. nih.gov

Phytoextraction : The uptake and accumulation of contaminants into the plant's harvestable tissues.

Research has shown that plant-bacteria associations can effectively degrade mixtures of chlorinated benzoic acids. oup.com For instance, Dahurian wild rye (Elymus dauricus) inoculated with Pseudomonas strains significantly reduced the concentration of 3-chlorobenzoic acid in soil. oup.com Similarly, meadow brome (Bromus biebersteinii) and Altai wild rye (Elymus angitus) paired with specific bacterial inoculants were successful in degrading 2,3-dichlorobenzoic acid and 2,5-dichlorobenzoic acid. oup.com These findings strongly suggest that a rhizoremediation strategy, using grasses in combination with specialized bacteria, could be a viable approach for the remediation of soil contaminated with this compound.

| Bioremediation Strategy | Description | Mechanism | Applicability to this compound |

| Bioaugmentation | Introduction of specialized microbes to the contaminated site. | Enhances specific degradative pathways by adding potent microbial strains. | Potentially high, using strains like Pseudomonas known to degrade chlorinated aromatics. nih.govnih.gov |

| Biostimulation | Modification of the environment to stimulate native microbial activity. | Overcomes nutrient or other environmental limitations for existing degraders. | High, assuming a capable indigenous microbial population is present. |

| Rhizoremediation | Use of plant-microbe interactions in the root zone to degrade contaminants. | Plant exudates stimulate microbial activity; plants can also take up and degrade compounds. | High potential, based on demonstrated success with other chlorinated benzoic acids using grass-bacteria systems. oup.com |

Mechanistic Investigations and Reaction Dynamics of Methyl 2,3,5 Trichloro 4 Methylbenzoate

Elucidation of Reaction Mechanisms in Chemical Synthesis

The primary route for the synthesis of Methyl 2,3,5-trichloro-4-methylbenzoate involves the direct chlorination of methyl 4-methylbenzoate. This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry. The mechanism is catalyzed by a Lewis acid, typically ferric chloride (FeCl₃), which polarizes the chlorine molecule (Cl₂), generating a highly electrophilic chlorine species that can attack the electron-rich aromatic ring.

The reaction proceeds through a series of steps:

Generation of the Electrophile: The Lewis acid catalyst, FeCl₃, interacts with a chlorine molecule to form a polarized complex, [FeCl₄]⁻Cl⁺, which effectively acts as a source of the chloronium ion (Cl⁺).

Formation of the Sigma Complex (Arenium Ion): The electrophilic chlorine attacks the benzene (B151609) ring of methyl 4-methylbenzoate, which is activated by the electron-donating methyl group. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methyl group directs the incoming electrophile to the ortho and para positions relative to itself.

Deprotonation and Ring Aromatization: A weak base, such as the [FeCl₄]⁻ complex, removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and regenerating the catalyst.

Due to the directing effects of the existing methyl and ester groups, and as chlorination proceeds, the reaction does not yield a single product. Instead, a mixture of chlorinated isomers is typically formed. The initial chlorination of methyl 4-methylbenzoate would likely yield methyl 3-chloro-4-methylbenzoate. Subsequent chlorination steps lead to the formation of di- and trichlorinated products, including the target compound, this compound. The precise distribution of these isomers is dependent on the reaction conditions, including temperature, reaction time, and the ratio of reactants and catalyst.

| Compound Name | Position of Chlorine Substituents |

|---|---|

| Methyl 3-chloro-4-methylbenzoate | 3 |

| Methyl 3,5-dichloro-4-methylbenzoate | 3, 5 |

| Methyl 2,5-dichloro-4-methylbenzoate | 2, 5 |

| Methyl 2,3-dichloro-4-methylbenzoate | 2, 3 |

| This compound | 2, 3, 5 |

Mechanistic Insights into Environmental Degradation Pathways

The environmental fate of this compound is of significant interest due to the persistence of many chlorinated aromatic compounds. While specific studies on this compound are limited, its degradation pathways can be inferred from research on structurally similar molecules. Both anaerobic and aerobic degradation mechanisms are plausible.

Under anaerobic conditions, such as those found in sediments and some groundwater environments, the primary degradation mechanism for highly chlorinated aromatic compounds is reductive dechlorination. nih.gov In this process, microorganisms use the chlorinated compound as a terminal electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process generally proceeds sequentially, with the removal of one chlorine atom at a time. For polychlorinated benzenes, dechlorination often initiates at the meta and para positions. nih.gov Thus, a plausible initial step in the anaerobic degradation of this compound would be the removal of the chlorine at the 3- or 5-position.

Oxidative dechlorination is less common for highly chlorinated aromatics but can occur under certain conditions, often mediated by powerful oxidizing agents or specific enzymatic systems.

In aerobic environments, the microbial degradation of aromatic compounds is typically initiated by the enzymatic incorporation of molecular oxygen into the aromatic ring. This is catalyzed by a class of enzymes known as dioxygenases. For chlorinated benzoates, a benzoate (B1203000) 1,2-dioxygenase can catalyze the dihydroxylation of the aromatic ring to form a dihydroxycyclohexadiene carboxylate intermediate. wikipedia.org This intermediate is then dehydrogenated to form a substituted catechol.

Once a chlorinated catechol is formed, the aromatic ring can be cleaved through two main pathways:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase. nih.govresearchgate.netresearchgate.net

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. nih.gov

The resulting aliphatic acids are then further metabolized through central metabolic pathways. The presence of multiple chlorine substituents can significantly influence the rate and regioselectivity of these enzymatic reactions.

| Step | Enzyme Class | Potential Intermediate |

|---|---|---|

| Initial Attack | Benzoate Dioxygenase | Methyl 2,3,5-trichloro-4-methyl-dihydroxycyclohexadiene carboxylate |

| Dehydrogenation | Dihydrodiol Dehydrogenase | Methyl 3,4-dihydroxy-2,5,6-trichloro-toluate (a substituted catechol) |

| Ring Cleavage (Ortho) | Catechol 1,2-Dioxygenase | Chlorinated muconic acid derivative |

| Ring Cleavage (Meta) | Catechol 2,3-Dioxygenase | Chlorinated hydroxymuconic semialdehyde derivative |

Structure-Reactivity Relationships in Chemical and Biochemical Contexts

The chemical and biochemical reactivity of this compound is intrinsically linked to its molecular structure. The interplay of the electron-donating methyl group, the electron-withdrawing ester group, and the three chlorine atoms dictates its behavior in both synthetic and degradation reactions.

In the context of chemical synthesis, the directing effects of the substituents are paramount. The methyl group is an ortho-, para-director and an activating group, while the ester group is a meta-director and a deactivating group. The chlorine atoms are also ortho-, para-directors but are deactivating. The complex interplay of these electronic effects, along with steric hindrance, determines the positions of sequential chlorination.

From a biochemical perspective, the structure of this compound influences its susceptibility to microbial degradation. Quantitative structure-activity relationship (QSAR) studies on chlorinated aromatic compounds have shown that properties such as hydrophobicity (often represented by the octanol-water partition coefficient, log Kₒw) and electronic parameters play a crucial role in their biological activity and degradability. nih.govnih.gov

The high degree of chlorination in this compound likely increases its hydrophobicity, which can affect its bioavailability to microorganisms. The positions of the chlorine atoms are also critical. The presence of chlorine atoms ortho to the carboxyl group can sterically hinder the approach of dioxygenase enzymes, potentially slowing the rate of aerobic degradation. Conversely, the presence of multiple chlorine atoms makes the compound more susceptible to reductive dechlorination under anaerobic conditions. The methyl group can also influence microbial degradation, in some cases enhancing it by providing an additional site for initial oxidative attack, and in other cases hindering it depending on its position relative to the chlorine atoms and the carboxyl group.

Computational Chemistry and Molecular Modeling of Methyl 2,3,5 Trichloro 4 Methylbenzoate

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties of Methyl 2,3,5-trichloro-4-methylbenzoate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations can elucidate key aspects of its structure and reactivity. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers can optimize the molecular geometry to find its most stable three-dimensional arrangement.

These calculations yield important electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value/Information | Significance |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. | Foundation for all other computational predictions. |

| HOMO Energy | Indicates the molecule's ability to donate electrons. | |

| LUMO Energy | Indicates the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | |

| Dipole Moment | Measures the overall polarity of the molecule. | |

| Atomic Charges | Shows the distribution of charge on each atom. | |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |

Note: This table is illustrative of the types of data generated by DFT calculations. Specific values would require dedicated computational studies.

Beyond DFT, other quantum mechanical methods can be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. While computationally more intensive than DFT, they can provide highly accurate results, particularly for smaller molecules. These methods are valuable for benchmarking the results obtained from DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for preliminary studies or for calculations on very large molecular systems. For a molecule of this size, they could be used for initial conformational searches before more rigorous DFT optimization.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

For this compound, MD simulations are essential for performing a thorough conformational analysis. The rotation around single bonds, such as the bond connecting the ester group to the benzene (B151609) ring, can lead to different spatial arrangements (conformers). MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the molecule's biological activity and physical properties can be highly dependent on its preferred conformation.

Furthermore, MD simulations can be used to study the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. By simulating the compound in a box of water, for instance, one can study its solvation process and calculate properties like the free energy of hydration.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy, aiding in the interpretation of experimental NMR spectra and the structural elucidation of the compound and related impurities.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Application |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Assignment of functional group vibrations (e.g., C=O stretch, C-Cl stretch). |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complements IR data, particularly for symmetric vibrations. |

| UV-Vis Spectroscopy | Electronic Transition Wavelengths (nm) | Identification of chromophores and prediction of UV-Vis absorption maxima. |

| NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of ¹H and ¹³C NMR spectra to aid in structural confirmation. |

Note: This table illustrates the parameters that can be predicted. Actual values would be the result of specific computational analyses.

Modeling of Reaction Energetics and Transition States

Quantum mechanical calculations are particularly useful for studying the energetics and mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

Locating the transition state—the highest energy point along the reaction coordinate—is key to understanding the reaction mechanism and calculating the activation energy. The activation energy determines the rate of the reaction. This type of modeling can be used to predict the compound's stability and its potential to undergo reactions such as hydrolysis of the ester group or nucleophilic substitution on the aromatic ring.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate and Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. These models are crucial for assessing the environmental fate and potential toxicity of compounds like this compound, especially when experimental data is lacking.

To build a QSAR/QSPR model, a set of molecular descriptors is calculated for a series of related compounds with known activities or properties. These descriptors are numerical representations of the molecule's structure and can be constitutional, topological, geometric, or electronic. For this compound, relevant descriptors would include its octanol-water partition coefficient (logP), molecular weight, polarizability, and quantum chemical parameters like HOMO/LUMO energies.

A mathematical model is then developed to correlate these descriptors with the property of interest, such as toxicity, biodegradability, or soil sorption. Once validated, this model can be used to predict the environmental behavior of new or untested compounds like this compound. For instance, a QSAR model could predict its potential for bioaccumulation in aquatic organisms or its persistence in the environment.

Perspectives and Future Directions in Methyl 2,3,5 Trichloro 4 Methylbenzoate Research

Advancements in Sustainable Synthetic Methodologies

The synthesis of halogenated aromatic compounds, including Methyl 2,3,5-trichloro-4-methylbenzoate, has traditionally relied on methods that often involve harsh conditions and hazardous reagents. Classic electrophilic aromatic substitution (EAS) reactions, for instance, can generate significant chemical waste and may lack the desired regioselectivity, complicating purification processes. mdpi.com In response to growing environmental concerns, a significant shift towards developing sustainable and green synthetic methodologies is underway. These advancements focus on increasing efficiency, reducing waste, and utilizing less hazardous materials. acs.orgpsmgt.org.uk

A primary area of innovation is the use of biocatalysis, particularly employing halogenase enzymes. acs.orgpsmgt.org.uk These enzymes offer remarkable regioselectivity, allowing for the precise placement of halogen atoms on an aromatic ring under mild, ambient conditions, which is a significant challenge for conventional chemical methods. acs.orgresearchgate.net The use of halogenases represents a move towards greener chemistry by utilizing non-hazardous reagents and minimizing energy-intensive processes. researchgate.net Another key advancement is the development of more environmentally benign halogenating agents. Research has shown that systems using hydrogen peroxide in conjunction with ammonium (B1175870) halides can serve as effective "green" halogenation reagents, providing an alternative to traditional, more hazardous substances. numberanalytics.com This approach shows considerable tolerance for various functional groups, making it a versatile tool in organic synthesis. numberanalytics.com

The choice of solvent is another critical factor in sustainable synthesis. The field is moving away from volatile organic compounds (VOCs) and towards greener alternatives such as water or deep eutectic solvents (DESs), which are less toxic and can be more easily recycled. researchgate.net Furthermore, the optimization of catalytic systems, including the use of transition-metal-catalyzed reactions, offers pathways to more efficient and selective syntheses, thereby reducing byproducts and waste. acs.org This evolution in synthetic strategy, from selecting safer starting materials to employing biocatalysts and green reagents, is crucial for the environmentally responsible production of halogenated compounds. nih.gov

Table 1: Comparison of Traditional and Sustainable Synthetic Approaches for Halogenated Aromatic Compounds

| Methodology | Key Reagents/Catalysts | Reaction Conditions | Advantages | Challenges & Limitations |

|---|---|---|---|---|

| Traditional EAS | Cl₂, Br₂, Lewis Acids (e.g., FeCl₃) | Often harsh, may require high temperatures | Well-established, versatile for many substrates | Low regioselectivity, generation of hazardous waste, harsh reagents. mdpi.com |

| Biocatalysis | Halogenase Enzymes, O₂ | Ambient temperature and pressure, aqueous media | High regioselectivity, mild conditions, environmentally benign. acs.orgpsmgt.org.ukresearchgate.net | Enzyme stability, substrate scope limitations, potential for complex production and purification. acs.org |

| Green Halogenating Agents | H₂O₂, Ammonium Halides | Mild, often in acetic acid | Avoids hazardous halogenating agents, good functional group tolerance. numberanalytics.com | May have limitations in reactivity for deactivated aromatic rings. numberanalytics.com |

| Advanced Catalysis | Transition Metal Catalysts (e.g., Pd) | Varies, often milder than traditional EAS | High efficiency and selectivity, can enable novel transformations. acs.org | Catalyst cost, potential for metal contamination in the product. |

| Green Solvents | Deep Eutectic Solvents (DESs), Water | Varies depending on the reaction | Reduced toxicity and environmental impact, potential for recycling. researchgate.net | Substrate solubility issues, may require process re-optimization. |

Integration of Multi-Omics Approaches in Biotransformation Studies

Understanding the biotransformation of a complex, persistent compound like this compound requires a holistic view of the intricate interactions between the chemical and microorganisms. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level understanding that is unattainable with any single approach. acs.orgresearchgate.netamanote.com This multi-omics strategy is essential for mapping the complete biodegradation pathways, identifying rate-limiting steps, and discovering the key genetic and enzymatic machinery involved. psmgt.org.ukresearchgate.net

Genomics and metagenomics serve as the starting point, allowing researchers to identify microorganisms from contaminated sites that possess the genetic blueprint for degrading halogenated aromatic compounds. acs.orgpsmgt.org.uk This involves searching for genes known to encode for crucial enzymes like dioxygenases and dehalogenases. Transcriptomics builds on this by revealing which of these genes are actively expressed when the microorganisms are exposed to the pollutant, providing a snapshot of the immediate cellular response. acs.org Proteomics takes the analysis a step further by confirming the actual production and abundance of the key enzymes. numberanalytics.com For example, proteomic studies on bacteria degrading benzoate (B1203000) (a related structural backbone) have successfully identified the specific upregulation of enzymes like catechol 1,2-dioxygenase, confirming their central role in the degradation pathway. numberanalytics.com

Metabolomics completes the picture by identifying the intermediate products and final metabolites of the biotransformation process. psmgt.org.uknih.gov This is critical for confirming the proposed degradation pathway and for detecting the formation of any dead-end products or potentially more toxic transformation products. ucr.eduoup.com The true power of this approach lies in the integration of these data layers. amanote.comacs.org By correlating specific gene expression (transcriptomics) with the presence of their corresponding enzymes (proteomics) and the sequential appearance of substrates and products (metabolomics), researchers can construct and validate highly detailed models of the complete biotransformation network. nih.govlabxchange.org This integrated view is indispensable for developing effective and predictable bioremediation strategies.

Table 2: Role of Different Omics Disciplines in Biotransformation Research

| Omics Discipline | Primary Target of Analysis | Key Questions Answered | Example in Halogenated Compound Research |

|---|---|---|---|

| Genomics/Metagenomics | DNA | Which microbes have the genetic potential to degrade the pollutant? What novel catabolic genes are present? acs.org | Identifying bacteria in contaminated soil containing genes for chlorobenzoate degradation. nih.gov |

| Transcriptomics | RNA (Gene Expression) | Which genes are activated or suppressed in response to the pollutant? What are the regulatory networks involved? psmgt.org.ukacs.org | Observing the upregulation of dioxygenase gene transcripts in a microbe exposed to an aromatic hydrocarbon. nih.gov |

| Proteomics | Proteins / Enzymes | Which key enzymes are actively present and potentially carrying out the degradation? What is their abundance? numberanalytics.com | Quantifying the increased production of catechol 2,3-dioxygenase in bacteria grown on methylbenzoate. numberanalytics.comucr.edu |

| Metabolomics | Metabolites (Small Molecules) | What is the step-by-step degradation pathway? Are there any persistent or toxic byproducts being formed? psmgt.org.uknih.gov | Detecting the accumulation of chlorinated catechols as transformation products that inhibit further degradation. ucr.eduoup.com |

| Integrated Multi-Omics | DNA, RNA, Proteins, Metabolites | How do genetic potential, gene expression, enzyme production, and metabolic activity correlate to create a functional pathway? amanote.comacs.org | Linking specific gene clusters to the production of dehalogenase enzymes and the corresponding disappearance of the parent compound and appearance of a dechlorinated metabolite. nih.govlabxchange.org |

Development of Advanced Analytical Platforms for Trace Analysis

The detection and quantification of this compound and its potential degradation products in environmental matrices like water and soil present a significant analytical challenge. acs.org These compounds are often present at trace concentrations (parts-per-billion or lower) within highly complex mixtures, demanding analytical platforms that offer both extreme sensitivity and exceptional selectivity. researchgate.netamanote.com Modern analytical chemistry has met this challenge through the development of advanced hyphenated techniques, which couple powerful separation methods with highly specific detectors. mdpi.comnih.gov

The cornerstones of trace organic analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with Mass Spectrometry (MS). acs.orgGas Chromatography-Mass Spectrometry (GC-MS) is the standard for analyzing volatile and semi-volatile compounds. numberanalytics.com For enhanced performance, tandem mass spectrometry (GC-MS/MS) is employed, which provides superior selectivity by monitoring specific fragmentation transitions of the target analyte, thereby reducing background noise and lowering detection limits. psmgt.org.uk For more polar, less volatile analytes such as chlorinated benzoic acids or hydroxylated metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the platform of choice. researchgate.netnih.gov LC-MS/MS is noted for its high sensitivity, ability to handle complex aqueous samples directly, and for not requiring chemical derivatization, achieving reporting limits in the nanogram-per-liter (ng/L) range. researchgate.netnih.gov

To push the boundaries of detection even further, several cutting-edge technologies are being integrated into analytical workflows. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling confident identification of unknown compounds and differentiation between analytes and isobaric interferences. acs.orglabxchange.org For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a massive increase in separation power by using two different columns, resolving compounds that would otherwise co-elute. acs.org A frontier in analytical separation is Trapped Ion Mobility Spectrometry (TIMS) . When coupled with LC and high-resolution time-of-flight MS (LC-TIMS-TOF-MS), it adds a third dimension of separation based on the molecule's size, shape, and charge. labxchange.orgmdpi.com This multi-dimensional separation provides unparalleled selectivity, which can significantly reduce the need for extensive sample cleanup and allows for highly sensitive detection from complex matrices. mdpi.com These instrumental advancements, supported by sophisticated sample preparation techniques like solid-phase extraction (SPE) and accelerated solvent extraction (ASE), are critical for accurately assessing the environmental footprint of halogenated compounds. psmgt.org.uknih.gov

Table 3: Comparison of Advanced Analytical Platforms for Trace Halogenated Compound Analysis

| Analytical Platform | Principle of Operation | Typical Analytes | Key Advantages | Reported Sensitivity Range |

|---|---|---|---|---|

| GC-MS/MS | Gas-phase separation followed by tandem mass analysis of specific fragment ions. | Volatile/semi-volatile halogenated compounds (e.g., chlorinated solvents, PCBs). psmgt.org.ukresearchgate.net | High selectivity and sensitivity; robust and well-established methods. psmgt.org.uk | pg to low ng range |

| LC-MS/MS | Liquid-phase separation followed by tandem mass analysis. | Polar/non-volatile compounds (e.g., chlorobenzoic acids, hydroxylated metabolites). researchgate.netnih.gov | No derivatization needed; robust for aqueous matrices; highly sensitive. researchgate.netnih.gov | sub-ng/L to µg/L researchgate.netnih.gov |

| GC×GC-MS | Two-dimensional gas chromatography separation coupled to a mass spectrometer. | Extremely complex mixtures of semi-volatile organic compounds (e.g., POPs). acs.org | Vastly superior separation power and peak capacity for co-eluting compounds. acs.org | pg range |

| LC-TIMS-TOF-MS | LC separation followed by ion mobility separation (by size/shape) and high-resolution mass analysis. | Metabolites, emerging contaminants in complex biological or environmental matrices. mdpi.com | Adds a third dimension of separation, ultra-high selectivity, reduces sample prep needs. labxchange.orgmdpi.com | pg/mL range mdpi.com |

Predictive Modeling for Environmental Behavior and Remediation

Comprehensively evaluating the environmental fate and potential risks of every chemical through experimentation is impractical due to the immense cost and time required. researchgate.netacs.org Predictive modeling offers a crucial alternative, enabling scientists to forecast the behavior, transport, and persistence of compounds like this compound using computational tools. labxchange.orgnih.gov These in silico methods are essential for proactive risk assessment and for designing effective remediation strategies.

A foundational approach is the use of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models . These models establish a mathematical link between a chemical's molecular structure, encoded as numerical descriptors (e.g., size, hydrophobicity, electronic properties), and its biological activity or physical properties. researchgate.netlabxchange.org QSAR models can predict key parameters such as toxicity, degradation half-life, and the tendency of a compound to bind to soil particles (sorption). mdpi.comlabxchange.org For a broader perspective, Environmental Fate Models (EFMs) are used. These are multimedia models that simulate how a chemical partitions between and is transported through different environmental compartments like air, water, soil, and sediment, providing estimates of its likely environmental concentrations and persistence. psmgt.org.uknih.govresearchgate.net